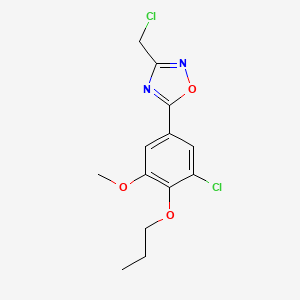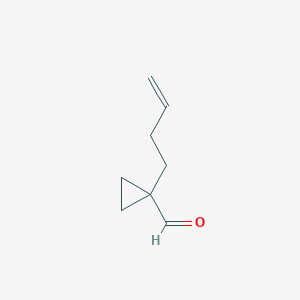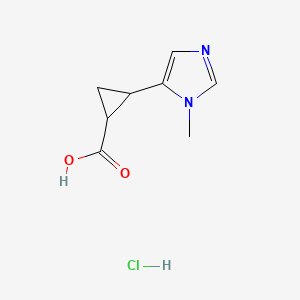
2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine: is an organic compound with the molecular formula C9H11F2N . It is typically found as a colorless liquid or solid and has a molecular weight of 171.19 g/mol . This compound is soluble in water and organic solvents and is characterized by a slightly sweet amine-like odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-3-methylbenzaldehyde with ammonium acetate and sodium cyanoborohydride in the presence of a solvent such as methanol . The reaction is typically carried out under reflux conditions for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis . This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Azides or methoxy derivatives.
Applications De Recherche Scientifique
2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound may act as an inhibitor or agonist , depending on the target and the context of its use . The pathways involved often include signal transduction and metabolic processes , leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-1-(3-methylphenyl)ethan-1-amine
- 2-Fluoro-1-(4-methylphenyl)ethan-1-amine
- 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine
Uniqueness
2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine is unique due to its dual fluorine substitution on the aromatic ring, which can significantly influence its chemical reactivity and biological activity . This dual substitution pattern distinguishes it from other similar compounds, potentially leading to different pharmacological and chemical properties .
Propriétés
Formule moléculaire |
C9H11F2N |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
2-fluoro-1-(2-fluoro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6-3-2-4-7(9(6)11)8(12)5-10/h2-4,8H,5,12H2,1H3 |
Clé InChI |
XWVCOHPMNYLUPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(CF)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13196247.png)
![1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
![(3-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13196270.png)
amine](/img/structure/B13196278.png)

![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)



![7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13196313.png)

![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)

